GABAC ρ1 Antagonist Potency: >10-Fold Weaker Than the Phosphinic Acid Analogue
In a side-by-side electrophysiological characterisation on human GABAC ρ1 receptors expressed in Xenopus oocytes, piperidin-4-ylphosphonic acid (compound 4) was determined to be at least one order of magnitude (>10-fold) weaker as a GABAC antagonist than its direct congener piperidin-4-ylphosphinic acid (compound 2) [1]. This result was obtained by two-electrode voltage clamp in the same study that established compound 2 as equipotent with the standard GABAC antagonist TPMPA.
| Evidence Dimension | GABAC ρ1 receptor antagonist potency (relative to GABA EC50) |
|---|---|
| Target Compound Data | Ki not precisely determined; at least 10-fold weaker than piperidin-4-ylphosphinic acid |
| Comparator Or Baseline | Piperidin-4-ylphosphinic acid (comparable to TPMPA; TPMPA KB = 2.1 μM at GABAC) |
| Quantified Difference | >10-fold reduction in antagonist potency |
| Conditions | Human GABAC ρ1 receptors expressed in Xenopus oocytes; two-electrode voltage clamp electrophysiology |
Why This Matters
A researcher requiring a potent GABAC antagonist must avoid the phosphonic acid analogue in favour of the phosphinic or seleninic congeners; otherwise, the compound will be pharmacologically inert at concentrations where the comparator is fully active.
- [1] D. Krehan, B. Frølund, P. Krogsgaard-Larsen, J. Kehler, G.A.R. Johnston, M. Chebib, Neurochem. Int., 2003, 42(7), 561–565. PMID: 12590939 View Source
